molecular formula C15H10N4O2S3 B12188331 N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide

N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide

Cat. No.: B12188331
M. Wt: 374.5 g/mol
InChI Key: FACHFVSDLBFHLF-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the core heterocyclic structures, such as the thiophene, oxadiazole, and thiazole rings. These intermediates are then coupled through various condensation reactions.

    Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Oxadiazole Synthesis: The 1,2,4-oxadiazole ring is often formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene or thiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene or thiazole derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its heterocyclic rings can contribute to the development of organic semiconductors or conductive polymers.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The heterocyclic rings in the compound allow it to form stable complexes with these targets, thereby modulating their activity.

Properties

Molecular Formula

C15H10N4O2S3

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C15H10N4O2S3/c1-8-11(14-17-12(19-21-14)9-4-2-6-22-9)24-15(16-8)18-13(20)10-5-3-7-23-10/h2-7H,1H3,(H,16,18,20)

InChI Key

FACHFVSDLBFHLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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